L-Carnosin

Übersicht

Beschreibung

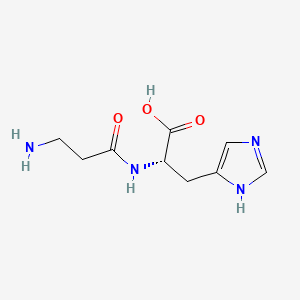

Carnosin, auch bekannt als Beta-Alanyl-L-Histidin, ist ein Dipeptidmolekül, das aus den Aminosäuren Beta-Alanin und Histidin besteht. Es ist in Muskel- und Hirngewebe hoch konzentriert und wurde erstmals von dem russischen Chemiker Vladimir Gulevich entdeckt. Carnosin wird in der Leber aus Beta-Alanin und Histidin natürlich produziert und ist in Fleisch weit verbreitet, aber nicht in pflanzlichen Quellen .

Wissenschaftliche Forschungsanwendungen

Carnosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner pH-Pufferkapazität als Puffer in biochemischen Experimenten verwendet.

Biologie: Wirkt als Antioxidans und Anti-Glykationsmittel, schützt Zellen vor oxidativem Stress und Glykationsschäden.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, Diabetes und Herz-Kreislauf-Erkrankungen untersucht.

5. Wirkmechanismus

Carnosin übt seine Wirkungen durch mehrere Mechanismen aus:

Antioxidative Aktivität: Es fängt reaktive Sauerstoff- und Stickstoffspezies ab und reduziert oxidativen Stress.

Anti-Glykation: Carnosin hemmt die Bildung von fortgeschrittenen Glykationsendprodukten, die an Alterung und chronischen Krankheiten beteiligt sind.

Metallchelatisierung: Es bindet an Metallionen und verhindert eine durch Metalle katalysierte oxidative Schädigung.

Neuroprotektion: Carnosin moduliert neuronale Signale und schützt vor neurodegenerativen Schäden, indem es Entzündungen und oxidativen Stress reduziert.

Wirkmechanismus

Target of Action

L-Carnosine, also known as Carnosine, is a naturally occurring endogenous dipeptide . It primarily targets reactive oxygen and nitrogen species, pro-inflammatory mediators, and aberrant proteins . It also modulates cells in the peripheral (macrophages) and brain (microglia) immune systems .

Mode of Action

L-Carnosine interacts with its targets through a multimodal mechanism of action. It detoxifies reactive oxygen and nitrogen species, down-regulates the production of pro-inflammatory mediators, inhibits the formation of aberrant proteins, and modulates immune cells .

Biochemical Pathways

L-Carnosine affects several biochemical pathways. It has been reported to restore mitochondrial functioning, prevent Zn-ion toxicity, and counteract amyloid-b aggregation . It also activates the Akt/mTOR/S6K signaling pathway, promoting cell proliferation .

Pharmacokinetics

The pharmacokinetics of L-Carnosine have been studied in mice. It was found that the pharmacokinetics of L-Carnosine were similar in serum and brain after intravenous injection . .

Result of Action

The action of L-Carnosine results in several molecular and cellular effects. It has been shown to suppress many of the biochemical changes that accompany aging . It can improve overall working memory, attention span, mental clarity & focus, and reduce fatigue during extended periods of studying/work . Studies have also shown that L-Carnosine plays a part in promoting neurogenesis, which is the growth of new neurons and the connections (synapses) that allow them to communicate with each other .

Action Environment

The action, efficacy, and stability of L-Carnosine can be influenced by various environmental factors. For instance, the synthesis of L-Carnosine can be facilitated by higher temperature, lower pH, and increasing substrate loadings . Moreover, the presence of divalent metal ions, such as MnCl2, can strongly promote the synthetic activity of enzymes involved in L-Carnosine synthesis .

Biochemische Analyse

Biochemical Properties

L-Carnosine is involved in various biochemical reactions. It has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . It has direct antioxidant action, ability to modulate the endogenous antioxidant system, to scavenge NO, metal-chelating, telomerase-like activity, chaperone activity, immunomodulation, and protein carbonyl formation inhibition .

Cellular Effects

L-Carnosine affects glucose metabolism in the brain by reducing neuroglycopenia (low blood sugar) which can lead to cognitive impairment . It also has beneficial effects on neuronal signaling and cerebral functions .

Molecular Mechanism

L-Carnosine exerts its effects at the molecular level through various mechanisms. It is able to scavenge free radicals or donate hydrogen ions . It also has the ability to modulate the endogenous antioxidant system .

Temporal Effects in Laboratory Settings

The effects of L-Carnosine over time in laboratory settings are still being studied. It is known that L-Carnosine has a direct antioxidant action and the ability to modulate the endogenous antioxidant system .

Metabolic Pathways

L-Carnosine is involved in various metabolic pathways. Beta-alanine, a product of pyrimidine catabolism, and histidine, an essential amino acid, are synthesized to form L-Carnosine .

Transport and Distribution

The transport and distribution of L-Carnosine within cells and tissues are still being studied. It is known that supplementing just beta-alanine effectively increases the intramuscular concentration of L-Carnosine .

Subcellular Localization

The subcellular localization of L-Carnosine and any effects on its activity or function are still being studied. It is known that L-Carnosine has beneficial effects on neuronal signaling and cerebral functions .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Carnosin wird durch die Bindung von Beta-Alanin und L-Histidin synthetisiert, eine Reaktion, die durch das Enzym Carnosinsynthase katalysiert wird. Diese Reaktion ist ATP-abhängig und führt zur Bildung von Carnosin und Wasser .

Industrielle Produktionsmethoden: Die industrielle Produktion von Carnosin erfolgt oft durch enzymatische Synthese unter Verwendung von Carnosinsynthase. Die optimalen Bedingungen für diese enzymatische Reaktion umfassen eine Temperatur von 45 °C und einen pH-Wert von 9,0. Das in diesem Prozess verwendete Enzym zeichnet sich durch seine bemerkenswerte pH-Toleranz und -Stabilität aus .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carnosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Carnosin wirkt als Antioxidans und fängt reaktive Sauerstoffspezies ab.

Reduktion: Es kann die Bildung von fortgeschrittenen Glykationsendprodukten reduzieren.

Substitution: Carnosin kann mit Aldehyden reagieren, um stabile Addukte zu bilden, die schädliche Reaktionen im Körper verhindern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Carnosinreaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wie z. B. einem pH-Bereich von 6,8 bis 7,4 .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus Carnosinreaktionen entstehen, sind Carnosin-Aldehyd-Addukte und reduzierte Glykationsendprodukte .

Vergleich Mit ähnlichen Verbindungen

Carnosin gehört zu einer Familie von Histidyldipeptiden, darunter:

Anserin: In Vögeln und Fischen zu finden, es ist am Nπ von Imidazol methyliert.

Balenin: In Meeressäugetieren und Reptilien vorhanden, methyliert am Nτ von Histidin.

Einzigartigkeit von Carnosin: Carnosin ist einzigartig aufgrund seiner hohen Konzentration in menschlichen Geweben, insbesondere in Muskeln und Gehirn. Seine multifunktionalen Eigenschaften, einschließlich antioxidativer, Anti-Glykations- und Metallchelatisierungswirkung, machen es zu einer vielseitigen Verbindung mit erheblichem therapeutischem Potenzial .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1370422-07-3 | |

| Record name | L-Histidine, β-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80879594 | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Carnosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

384 mg/mL | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-84-0 | |

| Record name | L-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine, .beta.-alanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 256 °C | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.